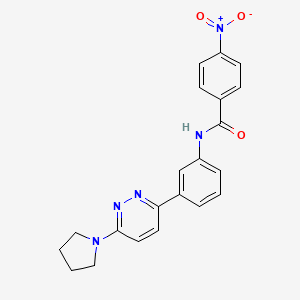

4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a pyridazinone ring, and a nitro group . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The pyridazinone ring is a six-membered ring with two nitrogen atoms and one oxygen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as cycloaddition of pyridine N-imine with alkyl-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the nitro group is often involved in redox reactions, and the pyrrolidine and pyridazinone rings could undergo various ring-opening and ring-closing reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and rings. For instance, the presence of the nitro group could make the compound more polar, and the pyrrolidine and pyridazinone rings could influence its shape and reactivity .Aplicaciones Científicas De Investigación

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for treating human diseases . Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage through “pseudorotation”. This makes it an excellent scaffold for designing biologically active compounds with target selectivity.

Biological Activity and Pharmacokinetics

Compounds featuring the pyrrolidine ring have been reported to exhibit a range of biological activities, including antimicrobial, antidepressant, anti-hypertensive, and anticancer properties . The ring’s non-planarity and potential for stereochemical variation can significantly influence the binding affinity and selectivity towards enantioselective proteins, impacting the biological profile of drug candidates.

Structural Diversity in Drug Design

The pyridazine moiety, which contains two adjacent nitrogen atoms, is another key feature of this compound. It has been utilized as a ‘privileged structure’ in medicinal chemistry due to its wide range of pharmacological activities . The presence of this moiety in drug molecules can lead to enhanced structural diversity, which is crucial for the development of new therapeutics with unique biological properties.

Anti-Inflammatory and Analgesic Applications

The pyridazin-3(2H)-one structure, related to the pyridazine ring, is known for its nonsteroidal anti-inflammatory and analgesic properties . This suggests that our compound of interest could potentially be explored for its efficacy in reducing inflammation and pain, which are common symptoms in various medical conditions.

Agrochemical Applications

Pyridazine derivatives, including those similar to our compound, have been used as agrochemicals . They possess properties such as herbicidal and antifeedant activities, which could be beneficial in the development of new agricultural products that protect crops from pests and diseases.

Enantioselective Synthesis and Stereochemistry

The stereogenicity of carbons in the pyrrolidine ring is a significant feature that can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins . This aspect is crucial in the synthesis of enantiomerically pure compounds, which can have profound effects on the efficacy and safety of pharmaceuticals.

Direcciones Futuras

Propiedades

IUPAC Name |

4-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c27-21(15-6-8-18(9-7-15)26(28)29)22-17-5-3-4-16(14-17)19-10-11-20(24-23-19)25-12-1-2-13-25/h3-11,14H,1-2,12-13H2,(H,22,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZDQKBXEXHRQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2361024.png)

![5-(4-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2361028.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2361031.png)

![3-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2361034.png)

![2-[(2,3-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2361035.png)

![N-[4-(4-methyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2361041.png)

![N-[(5-Methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2361044.png)

![3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2361046.png)